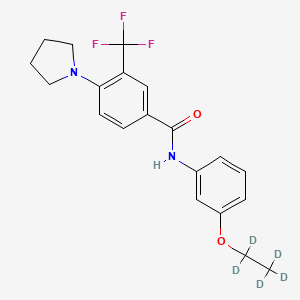
EPPTB-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ro 5212773-d5 involves multiple steps, including the formation of the core structure and the introduction of specific functional groups. The key steps typically include:
Formation of the Benzamide Core: This involves the reaction of 3-ethoxyphenylamine with 4-pyrrolidin-1-yl-3-trifluoromethylbenzoyl chloride under basic conditions to form the benzamide core.
Introduction of Deuterium: Deuterium atoms are introduced into the molecule to form the deuterated version, Ro 5212773-d5. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions.
Industrial Production Methods
Industrial production of Ro 5212773-d5 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to obtain the desired product with high deuterium incorporation.
化学反应分析
Types of Reactions
Ro 5212773-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may result in the formation of alcohols or amines.
科学研究应用
Ro 5212773-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of TAAR1 antagonists.
Biology: Employed in research to understand the role of TAAR1 in various biological processes, including neurotransmission and behavior.
Medicine: Investigated for its potential therapeutic applications in neurological and psychiatric disorders.
Industry: Utilized in the development of new drugs targeting TAAR1 and related pathways.
作用机制
Ro 5212773-d5 exerts its effects by selectively binding to and antagonizing the trace amine-associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that is activated by endogenous metabolites of amino acids. By blocking TAAR1, Ro 5212773-d5 inhibits the downstream signaling pathways, including the reduction of cyclic adenosine monophosphate (cAMP) levels .
相似化合物的比较
Ro 5212773-d5 is unique due to its high selectivity and potency as a TAAR1 antagonist. Similar compounds include:
RTI-7470-44: Another TAAR1 antagonist with different binding affinities and pharmacological properties.
BPAP (Benzofuranylpropylaminopentane): A monoaminergic activity enhancer that also interacts with TAAR1 but has different effects compared to Ro 5212773-d5.
Selegiline: A monoamine oxidase inhibitor that indirectly affects TAAR1 signaling.
Ro 5212773-d5 stands out due to its high selectivity for TAAR1 and its ability to cross the blood-brain barrier, making it a valuable tool for studying the central nervous system .
属性
分子式 |
C20H21F3N2O2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
N-[3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26)/i1D3,2D2 |
InChI 键 |
KLFVWQCQUXXLOU-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F |
规范 SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


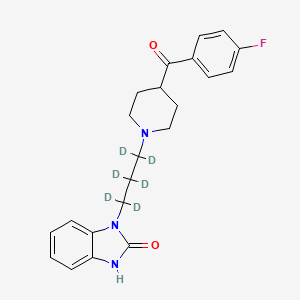
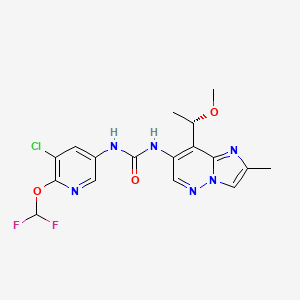
methyl dihydrogen phosphate](/img/structure/B12416408.png)
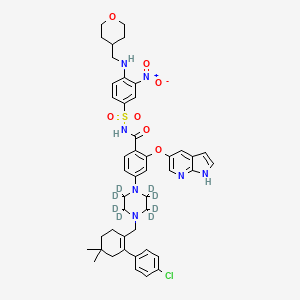
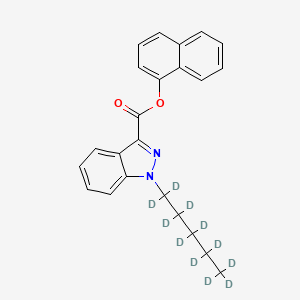
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
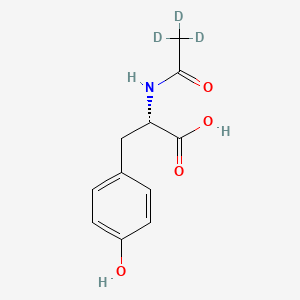
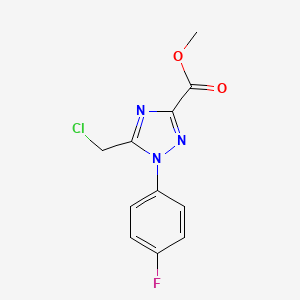
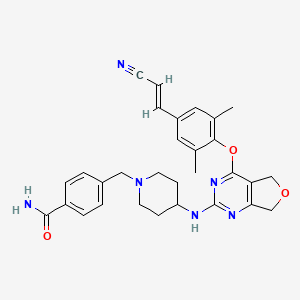
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)



